molecular formula C8H2Cl2N2 B012972 2,4-Dichloroisophthalonitrile CAS No. 19846-21-0

2,4-Dichloroisophthalonitrile

Cat. No. B012972
CAS RN: 19846-21-0
M. Wt: 197.02 g/mol
InChI Key: YJVPZPBQQWYEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-Dichloroisophthalonitrile and its derivatives involves multiple steps, including dehydration, imidization, ammonolysis, and further dehydration reactions. For example, Wang Shu-zhao (2008) demonstrated a method for synthesizing 4,5-dichlorophthalonitrile, a related compound, using 4,5-dichlorophthalic acid as a raw material through a series of reactions that simplify the operation and improve yield (Wang Shu-zhao, 2008).

Molecular Structure Analysis

The molecular structure of 2,4-Dichloroisophthalonitrile derivatives has been extensively studied using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and computational methods. Eryılmaz et al. (2019) reported on the synthesis, crystallographic analysis, and theoretical studies of the 4,4′-oxydiphthalonitrile compound, providing insights into its molecular parameters, vibrational modes, and potential energy distribution analysis (Eryılmaz, Akdemir, & Inkaya, 2019).

Chemical Reactions and Properties

2,4-Dichloroisophthalonitrile undergoes various chemical reactions, including cycloaddition, substitution, and polymerization, leading to the formation of complex structures and materials with specific properties. For instance, the reaction of 4,5-dichlorophthalonitrile with amines and other nucleophiles can lead to the formation of oxazole, imidazole, and other heterocyclic compounds, demonstrating its versatility in organic synthesis (Matsumura, Saraie, & Hashimoto, 1976).

Physical Properties Analysis

The physical properties of 2,4-Dichloroisophthalonitrile and its derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies such as those by Ojala et al. (1999) on the packing similarities of isosteric molecules related to 2,4-Dichloroisophthalonitrile provide valuable information on their crystalline structures and intermolecular interactions (Ojala, Ojala, Britton, & Gougoutas, 1999).

Scientific Research Applications

  • Molecular Imprinting-Based Sensors : A study by Wang et al. (2016) discussed the development of a molecular imprinting-based turn-on ratiometric fluorescence sensor. This sensor effectively detects 2,4-dichlorophenoxyacetic acid with high sensitivity and selectivity, indicating potential applications for ultratrace analysis in complex matrices (Wang et al., 2016).

  • Herbicide Action : Song (2014) highlighted that 2,4-D selectively kills dicots without affecting monocots, mimicking natural auxin at the molecular level, and causing abnormal growth and plant death in sensitive dicots (Song, 2014).

  • Impact on Soil Microbiology : Rai (1992) found that long-term application of 2,4-D in cultivated soil reduces microbial populations and disrupts nutrient cycling. The ester formulation of 2,4-D could potentially interfere with nutrient cycling in the soil (Rai, 1992).

  • Photoelectrochemical Sensors : Shi et al. (2011) developed a highly selective and sensitive photoelectrochemical sensor for 2,4-dichlorophenoxyacetic acid detection, using modified TiO2 nanotubes. This sensor exhibits a low detection limit of 10 nM (Shi et al., 2011).

  • Photodecomposition Studies : Loeffler (1978) reported that light-induced decomposition of chlorothalonil in benzene and toluene produces trichlorodicyanobiphenyls, including 2,4-dicyano-3,5,6-trichlorobiphenyl (Loeffler, 1978).

  • Reactivity in Ozonation Reactions : Rodríguez et al. (2013) discovered that nickel oxide significantly improves 2,4-D degradation and mineralization in ozonation reactions. The study showed high stability of this reaction after three cycles (Rodríguez et al., 2013).

  • Photodynamic Cancer Therapy : Duan et al. (2010) synthesized di- and octa-substituted zinc(II) phthalocyanines, which show moderate fluorescence emission and can generate singlet oxygen, potentially useful for photocytotoxicity against various cancer cells (Duan et al., 2010).

  • Water Purification Strategies : EvyAliceAbigail et al. (2017) aimed to develop more efficient methods for removing 2,4-D from contaminated water sources, addressing the ongoing issue of water contamination (EvyAliceAbigail et al., 2017).

properties

IUPAC Name

2,4-dichlorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVPZPBQQWYEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173591
Record name 1,3-Benzenedicarbonitrile, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroisophthalonitrile

CAS RN

19846-21-0
Record name 2,4-Dichloro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19846-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarbonitrile, 2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019846210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarbonitrile, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloroisophthalonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichloroisophthalonitrile
Reactant of Route 3
Reactant of Route 3
2,4-Dichloroisophthalonitrile
Reactant of Route 4
Reactant of Route 4
2,4-Dichloroisophthalonitrile
Reactant of Route 5
Reactant of Route 5
2,4-Dichloroisophthalonitrile
Reactant of Route 6
Reactant of Route 6
2,4-Dichloroisophthalonitrile

Citations

For This Compound
5
Citations
K Sato, H Tanaka - Biology and fertility of soils, 1987 - Springer
Degradation of a fungicide, 2,4,5,6-tetrachloroisophthalonitrile (TPN) in soil was studied under laboratory conditions. TPN degraded more rapidly under 60% WHC conditions than at 20…
Number of citations: 68 link.springer.com
M Ali, DW Sun, JH Cheng, OJ Esua - Food chemistry, 2022 - Elsevier
The effects of combined treatment (PAL-U) of plasma-activated liquid (PAL) including plasma-activated water (PAW) and plasma-activated buffer solution (PABS) and ultrasound (U) for …
Number of citations: 42 www.sciencedirect.com
A Chaves-Chavarria - 2001 - search.proquest.com
The purpose of this dissertation research was to test the utility of multimedia environmental fate models to evaluate the fate of pesticides in banana plantations. Chlorothalonil (CHT), a …
Number of citations: 2 search.proquest.com
R Battershell - Contributions from Boyce …, 1971 - Boyce Thompson Institute for Plant …
Number of citations: 0
NJ Turner, RD Battershell - Contrib. Boyce Thompson Inst, 1969
Number of citations: 18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.